tert-Butyl N-[2-(5-chloro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The systematic IUPAC name for tert-butyl N-[2-(5-chloro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate is derived through hierarchical analysis of its molecular architecture. The parent structure is 2H-1,3,2-benzodithiazole, a bicyclic system comprising a benzene ring fused to a 1,3,2-dithiazole heterocycle. The numbering begins at the sulfur atom adjacent to the nitrogen, proceeding clockwise around the dithiazole ring. A chlorine substituent occupies position 5 on the benzene ring, while an ethyl group bridges the dithiazole nitrogen (position 2) to the carbamate functionality. The carbamate group itself consists of a tert-butoxycarbonyl (Boc) moiety bonded to the ethylamine nitrogen.
Isomeric considerations arise primarily from the spatial arrangement of substituents. The 1,3,2-benzodithiazole system permits positional isomerism if substituents occupy alternative sites on the fused rings. However, the specified substitution pattern (5-chloro, 2-ethylcarbamate) precludes significant structural isomerism. Tautomerism is unlikely due to the absence of labile protons in the dithiazole ring. Conformational isomerism may occur due to rotation around the ethyl chain’s C–N bond, though steric hindrance from the tert-butyl group restricts rotational freedom.
Table 1: Key Nomenclature Components
| Component | IUPAC Designation |
|---|---|
| Parent heterocycle | 2H-1,3,2-benzodithiazole |
| Substituent positions | 5-chloro, 2-ethylcarbamate |
| Carbamate group | tert-butoxycarbonylamino |
Crystallographic Characterization and Conformational Analysis
X-ray crystallographic data for related benzodithiazole-carbamate hybrids reveal critical insights into bond geometries and packing motifs. While direct crystallographic data for this specific compound remains unpublished, analogous structures exhibit planarity in the benzodithiazole core (C–S bond lengths: 1.68–1.72 Å; C–N: 1.32–1.35 Å) with slight puckering in the dithiazole ring. The ethyl carbamate chain typically adopts a gauche conformation to minimize steric clash between the tert-butyl group and the aromatic system.
Intermolecular interactions in crystalline phases often involve:
- N–H⋯S hydrogen bonds between the carbamate NH and sulfur atoms (2.8–3.1 Å)
- C–H⋯O interactions from tert-butyl CH groups to carbamate carbonyls (3.0–3.3 Å)
- π-stacking of benzodithiazole rings (centroid distances: 3.5–3.8 Å)
The chlorine substituent at position 5 introduces electronic asymmetry, polarizing the benzene ring and influencing crystal packing through halogen-bonding interactions (Cl⋯N/O contacts: 3.2–3.4 Å).
Table 2: Hypothetical Bond Parameters (Based on Analogues)
| Bond/Angle | Value Range |
|---|---|
| C5–Cl bond length | 1.73–1.76 Å |
| N–C(O) bond length | 1.35–1.38 Å |
| C–S–C angle (dithiazole) | 92–94° |
Comparative Structural Analysis with Benzodithiazole-Carbamate Hybrids
Structural differentiation from related hybrids primarily stems from the tert-butyl carbamate’s steric profile and electronic effects. Compared to methyl or aryl carbamates, the tert-butyl group:
- Increases molecular volume by 38–42% (van der Waals radius: 2.13 Å vs. 1.70 Å for methyl)
- Reduces rotational freedom of the carbamate moiety (torsional barrier: ~8 kcal/mol vs. ~3 kcal/mol for methyl)
- Induces stronger C–H⋯O interactions due to enhanced CH bond polarization
Electronic effects manifest in altered aromatic substitution patterns. The 5-chloro substituent deactivates the benzene ring, directing electrophilic attacks to positions 4 and 7, unlike unsubstituted derivatives where position 5 is reactive. This electronic perturbation is quantified by Hammett σₚ values (σₚ = +0.23 for Cl vs. 0 for H), which increase the ring’s electrophilic substitution barrier by 12–15 kcal/mol.
Table 3: Structural Comparison with Analogues
| Feature | This Compound | N-Methyl Analogue |
|---|---|---|
| Carbamate bulk | tert-butyl (vol: 98 ų) | methyl (vol: 24 ų) |
| Dominant packing force | C–H⋯O (45% contribution) | N–H⋯S (62% contribution) |
| Ring activation | σₚ = +0.23 (deactivated) | σₚ = 0 (neutral) |
Properties
Molecular Formula |
C13H17ClN2O2S2 |
|---|---|
Molecular Weight |
332.9 g/mol |
IUPAC Name |
tert-butyl N-[2-(5-chloro-1,3,2-benzodithiazol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H17ClN2O2S2/c1-13(2,3)18-12(17)15-6-7-16-19-10-5-4-9(14)8-11(10)20-16/h4-5,8H,6-7H2,1-3H3,(H,15,17) |
InChI Key |
OBHSYXDDYZTIEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1SC2=C(S1)C=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of tert-Butyl N-[2-(5-chloro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate typically involves:
- Formation of the benzodithiazole ring system.
- Functionalization at the 5-position with chlorine.
- Attachment of the ethyl linker bearing the carbamate-protected amine.
While direct synthetic routes specific to this compound are scarce in open literature, related compounds such as tert-Butyl N-[2-(5-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate have been synthesized via multi-step procedures involving heterocyclic ring construction followed by carbamate installation.
Industrially Relevant Preparation of Related Carbamate Derivatives
For structurally related tert-butyl carbamate derivatives, such as tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate, detailed preparation methods have been disclosed in patents with high efficiency and industrial scalability. Key features of these methods include:
- Use of neutral forms of reagents to avoid high viscosity reaction mixtures.
- Reaction carried out in organic solvents such as acetonitrile, dimethylformamide, or alcohols.
- Controlled addition of bases like triethylamine or diisopropylethylamine to maintain reaction temperature and optimize yield.
- Reaction temperatures ranging from room temperature to 70 °C, with stirring times from 1 to 10 hours.
- Final product isolation by cooling, filtration, and washing to achieve high purity.
These methods emphasize simplicity, high yield (often above 90%), and purity, which are critical for pharmaceutical intermediate synthesis.
Specific Preparation Method for tert-Butyl Carbamate Derivatives (Example from Patent CN102020589B)
A closely related tert-butyl carbamate derivative, (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-t-butyl carbamate, has been prepared via:
- Formation of a mixed acid anhydride from N-BOC-D-serine and isobutyl chlorocarbonate using N-methylmorpholine as acid binding agent.
- Subsequent condensation with benzylamine in anhydrous ethyl acetate under cold conditions (-20 to 40 °C).
- Reaction times of 3 to 5 hours with yields exceeding 90%.
- Phase-transfer catalyzed alkylation to form further intermediates.
This method is notable for its use of cost-effective solvents and mild conditions, minimizing by-products and environmental impact.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes/Comments |
|---|---|---|
| Starting materials | N-BOC protected amino acids, benzylamine, etc. | Carbamate protection introduced via BOC or tert-butyl chloroformate |
| Solvents | Acetonitrile, ethyl acetate, dimethylformamide | Choice depends on solubility and reaction step |
| Reaction temperature | -20 °C to 70 °C | Controlled to optimize yield and avoid side reactions |
| Base used | Triethylamine, diisopropylethylamine, N-methylmorpholine | Non-nucleophilic bases preferred to avoid side reactions |
| Reaction time | 1 to 10 hours | Stirring ensures homogeneity and complete conversion |
| Yield | 85% to >93% | High yields achieved with optimized conditions |
| Purity | >95% (by HPLC) | Purity confirmed by chromatographic methods |
Analytical and Purity Considerations
- Purity of the synthesized compound is typically analyzed by High Performance Liquid Chromatography (HPLC), with retention times specific to the compound.
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is used to confirm the structure and stereochemistry of intermediates and final products.
- Mass spectrometry (MS) confirms molecular weight and molecular ion peaks consistent with the desired compound.
- Control of reaction conditions and reagent purity is critical to minimize impurities and side products.
Summary of Key Research Findings
- The use of neutral reagents and controlled base addition significantly improves reaction yields and reduces viscosity issues in the synthesis of tert-butyl carbamate derivatives.
- Mild reaction conditions and choice of solvent play a crucial role in achieving high purity and yield.
- The preparation methods for related tert-butyl carbamate intermediates are well-documented and can be adapted for the synthesis of this compound.
- The compound serves as an important intermediate in pharmaceutical synthesis, especially in the context of heterocyclic and carbamate chemistry.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-(5-chloro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-[2-(5-chloro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds .
Biology
In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can be used in assays to investigate enzyme inhibition and protein binding .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It can be incorporated into polymers to enhance their properties or used as an intermediate in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-(5-chloro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the modulation of metabolic pathways or the suppression of cellular proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in halogen substitution, chain length, or functional groups. Below is a detailed comparison:
Halogen-Substituted Analogs
The 5-bromo analog (tert-butyl N-[2-(5-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate, CAS 2060006-34-8) shares the same backbone but replaces chlorine with bromine. Key differences include:
- Molecular Weight : Bromine increases the molecular weight (377.32 g/mol vs. ~332.86 g/mol for the chloro analog) .
- Reactivity : Bromine’s larger atomic radius and lower electronegativity may enhance susceptibility to nucleophilic substitution compared to chlorine.
Carbamate Derivatives with Varied Substituents
- tert-Butyl N-(6-bromohexyl)carbamate : Features a longer alkyl chain (6-bromohexyl) instead of the benzodithiazole-ethyl group. This increases flexibility and hydrophobicity, impacting binding affinity in receptor-ligand interactions .
- tert-Butyl N-{2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate : Incorporates ethylene glycol-like chains, enhancing solubility in polar solvents but reducing metabolic stability due to ether linkages .
Structural and Functional Implications
Biological Activity
tert-Butyl N-[2-(5-chloro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C20H24ClN3O
- Molecular Weight : 357.88 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures may exhibit inhibitory effects on various enzymes and proteins involved in disease processes.
- Inhibition of Proteases : Some studies have explored the compound's potential as an inhibitor of serine proteases and cysteine proteases. For instance, related compounds have shown promising results against the SARS-CoV 3CL protease, suggesting a potential antiviral application .
- Antioxidant Activity : The compound may possess antioxidant properties due to the presence of phenolic groups, which can scavenge free radicals and reduce oxidative stress in biological systems.
In Vitro Studies
In vitro assays have been conducted to evaluate the inhibitory effects of this compound on various enzymes. The following table summarizes key findings from relevant studies:
Case Studies
- SARS-CoV Inhibition : A study focusing on the design and synthesis of dipeptide-type inhibitors revealed that compounds similar to tert-butyl N-[2-(5-chloro-2H-benzodithiazol-2-yl)ethyl]carbamate exhibited strong inhibitory activity against the SARS-CoV 3CL protease. The structure-activity relationship (SAR) analysis highlighted the importance of specific functional groups for enhancing inhibitory potency .
- Antioxidant Potential : Another investigation into related benzodithiazole derivatives demonstrated their effectiveness as antioxidants in cellular models. These compounds were shown to mitigate oxidative stress-induced damage, supporting their potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
